tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
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Overview
Description
tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate: is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate typically involves the iodination of a pyrrolo[3,2-b]pyridine derivative. The process may include the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the pyrrolo[3,2-b]pyridine core.
tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during subsequent steps.
Methoxylation: The methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with higher oxidation states.
Reduction Products: Reduced derivatives with lower oxidation states.
Scientific Research Applications
Chemistry:
Synthetic Intermediate: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and methoxy group can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
- tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., methoxy vs. methyl or trifluoromethyl) can significantly impact the compound’s reactivity and applications.
- Reactivity: The electronic effects of the substituents can influence the compound’s reactivity in various chemical reactions.
- Applications: While similar compounds may share some applications, the unique substituents can make tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate particularly suitable for specific uses in medicinal chemistry and material science.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15IN2O3 |
---|---|
Molecular Weight |
374.17 g/mol |
IUPAC Name |
tert-butyl 3-iodo-5-methoxypyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-7-8(14)11-9(16)5-6-10(15-11)18-4/h5-7H,1-4H3 |
InChI Key |
OZOYQHUFVZRCDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=N2)OC)I |
Origin of Product |
United States |
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